molecular formula C23H28N4O2 B1391789 Tert-butyl 4-[3-(benzylamino)-2-cyanophenyl]piperazine-1-carboxylate CAS No. 1242268-05-8

Tert-butyl 4-[3-(benzylamino)-2-cyanophenyl]piperazine-1-carboxylate

Cat. No.: B1391789
CAS No.: 1242268-05-8
M. Wt: 392.5 g/mol
InChI Key: KDVRDLGJYQOKSA-UHFFFAOYSA-N
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Description

Tert-butyl 4-[3-(benzylamino)-2-cyanophenyl]piperazine-1-carboxylate is a complex organic compound that includes various functional groups such as tert-butyl, benzylamino, cyano, and piperazine moieties

Biochemical Analysis

Biochemical Properties

Tert-butyl 4-[3-(benzylamino)-2-cyanophenyl]piperazine-1-carboxylate plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially inhibiting or activating their activity . The nature of these interactions can vary, but they often involve binding to the active site of the enzyme or altering the enzyme’s conformation.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of signaling proteins, leading to changes in downstream signaling events . Additionally, it can alter gene expression patterns, potentially leading to changes in cellular behavior and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may degrade into different products, which can have varying effects on cellular function . Long-term studies have shown that its effects on cellular function can persist, although the exact nature of these effects can depend on the specific experimental conditions.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function and behavior . Toxic or adverse effects can also be observed at high doses, highlighting the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions can lead to changes in the overall metabolic profile of the cell, affecting various biochemical processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters or binding proteins, influencing its localization and accumulation . These interactions can affect the compound’s overall activity and function within the cell.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall effect on cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-[3-(benzylamino)-2-cyanophenyl]piperazine-1-carboxylate typically involves a multi-step process. The first step often includes the formation of the piperazine ring through a cyclization reaction. Following this, a substitution reaction introduces the 3-(benzylamino)-2-cyanophenyl group onto the piperazine ring. Finally, a tert-butyl group is attached via an esterification reaction to yield the final compound.

Industrial Production Methods: On an industrial scale, the synthesis of this compound is optimized for cost-efficiency and yield. High-pressure reactors, continuous flow systems, and specific catalysts are often employed to increase the reaction rates and product purity.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, especially at the benzylamino group, leading to the formation of various oxidized derivatives.

  • Reduction: The cyano group can be reduced to produce amines or other reduced forms.

  • Substitution: The aromatic ring and the piperazine ring can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions: Oxidation reactions might use reagents like potassium permanganate or chromium trioxide. Reduction can be achieved with hydrogen gas over palladium on carbon (Pd/C) or using lithium aluminum hydride. Substitution reactions often require catalysts such as acid chlorides or bases like sodium hydride.

Major Products Formed: Oxidation of the benzylamino group may produce benzaldehyde derivatives. Reduction of the cyano group typically results in primary amines. Substitution reactions can introduce various functional groups onto the aromatic ring, creating a multitude of derivatives.

Scientific Research Applications

Chemistry: In synthetic chemistry, this compound is used as a building block for creating more complex molecules due to its multiple functional groups.

Biology: It can serve as a molecular probe in biological studies to investigate the interactions of piperazine derivatives with biological targets.

Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting neurological conditions, given its structural similarity to known neuroactive compounds.

Industry: In industrial applications, it could be used in the synthesis of specialized polymers or as an intermediate in the manufacture of agrochemicals.

Comparison with Similar Compounds

  • 4-[3-(benzylamino)-2-cyanophenyl]piperazine

  • Tert-butyl 4-(2-cyanophenyl)piperazine-1-carboxylate

  • Benzyl 4-[3-(benzylamino)-2-cyanophenyl]piperazine-1-carboxylate

These related compounds provide valuable insights into structure-activity relationships and help researchers fine-tune the properties of new derivatives for various applications.

There we go. A deep dive into your molecule of interest.

Properties

IUPAC Name

tert-butyl 4-[3-(benzylamino)-2-cyanophenyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O2/c1-23(2,3)29-22(28)27-14-12-26(13-15-27)21-11-7-10-20(19(21)16-24)25-17-18-8-5-4-6-9-18/h4-11,25H,12-15,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDVRDLGJYQOKSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC(=C2C#N)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801130141
Record name 1,1-Dimethylethyl 4-[2-cyano-3-[(phenylmethyl)amino]phenyl]-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801130141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242268-05-8
Record name 1,1-Dimethylethyl 4-[2-cyano-3-[(phenylmethyl)amino]phenyl]-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1242268-05-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-[2-cyano-3-[(phenylmethyl)amino]phenyl]-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801130141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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